A Comprehensive Technical Guide to 3-Chloro-1H-indazol-6-amine
A Comprehensive Technical Guide to 3-Chloro-1H-indazol-6-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to the development of numerous therapeutics, including agents for oncology, inflammation, and infectious diseases.[1][2]
Within this important class of molecules, 3-Chloro-1H-indazol-6-amine (CAS: 21413-23-0) emerges as a particularly valuable building block for drug discovery and development.[3] Its structure is characterized by an indazole core with two critical functional groups: a chlorine atom at the 3-position and an amino group at the 6-position.[3] This specific arrangement provides medicinal chemists with versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 3-chloro group can act as a leaving group in nucleophilic substitution reactions, while the 6-amino group is a key site for amidation, reductive amination, and other derivatizations to build molecular complexity.[4] This guide offers an in-depth examination of the core physical and chemical properties of this compound, providing a technical foundation for researchers in the field.
Caption: Molecular structure of 3-Chloro-1H-indazol-6-amine.
Part 1: Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability. The key physicochemical data for 3-Chloro-1H-indazol-6-amine are summarized below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 21413-23-0 | [3],[5],[6] |
| Molecular Formula | C₇H₆ClN₃ | [3],[6] |
| Molecular Weight | 167.60 g/mol | [3],[6] |
| Appearance | Data not consistently available; likely a solid. | |
| Boiling Point | 408.7°C at 760 mmHg (Predicted) | [6] |
| Melting Point | Data not available. | |
| Solubility | Data not available; expected to be soluble in organic solvents like DMSO and alcohols. | |
| InChI | InChI=1/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | [3] |
| SMILES | c1cc2c(cc1N)[nH]nc2Cl | [3] |
Note: Some physical properties, such as boiling point, are based on computational predictions and should be considered estimates.
Part 2: Chemical Properties, Reactivity, and Synthesis
The synthetic utility of 3-Chloro-1H-indazol-6-amine is derived from the distinct reactivity of its functional groups. The indazole ring itself, the 3-chloro substituent, and the 6-amino group can all participate in a variety of chemical transformations.
Core Reactivity
The molecule's reactivity can be conceptually divided into three primary domains:
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N-H Acidity and Alkylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This is a common strategy to block the N-H group or to introduce substituents that modulate the molecule's properties.
-
Nucleophilicity of the Amino Group: The 6-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and diazotization. These reactions are foundational for building out molecular diversity from the core scaffold.[4]
-
Substitution at the 3-Position: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), although the reactivity is influenced by the electron-rich nature of the fused ring system. This position allows for the introduction of various functionalities, including carbon, oxygen, nitrogen, and sulfur nucleophiles, further expanding the accessible chemical space.
Caption: Key reactivity pathways of 3-Chloro-1H-indazol-6-amine.
Plausible Synthetic Route
A common and effective method for the synthesis of amino-indazoles involves the chemical reduction of a corresponding nitro-indazole precursor. This approach is advantageous due to the commercial availability of various nitro-aromatic starting materials.
Protocol: Synthesis via Reduction of 3-Chloro-6-nitro-1H-indazole
This protocol describes a representative procedure for the reduction of 3-chloro-6-nitro-1H-indazole to the target compound. The choice of reducing agent is critical; tin(II) chloride in an acidic medium is a classic and robust method for this transformation.
-
Objective: To synthesize 3-Chloro-1H-indazol-6-amine from 3-chloro-6-nitro-1H-indazole.
-
Reaction: Ar-NO₂ → Ar-NH₂
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-6-nitro-1H-indazole (1.0 eq).
-
Expertise & Experience: The use of a reflux condenser is essential to prevent the loss of volatile solvent during heating. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although this specific reduction is often robust enough to be run in air.
-
-
Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to the flask to dissolve or suspend the starting material.
-
Causality: Ethanol is often chosen as it is a good solvent for both the starting material and the tin(II) chloride reagent, facilitating a homogeneous reaction environment.
-
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid. Add this solution portion-wise to the stirred suspension of the nitro-indazole.
-
Causality: The reaction is exothermic, so portion-wise addition is a critical safety measure to control the temperature. The concentrated HCl creates the necessary acidic environment for the reduction to proceed efficiently.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC is a self-validating system for reaction monitoring. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is complete.
-
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8).
-
Causality: Neutralization is required to quench the reaction and to ensure the product, an amine, is in its free base form, which is soluble in organic solvents and can be extracted. This step must be done slowly and with cooling, as the acid-base neutralization is highly exothermic.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Expertise & Experience: Multiple extractions are performed to ensure maximum recovery of the product from the aqueous phase. The organic layers are combined for the next step.
-
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization.
-
Causality: The brine wash helps to remove residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes the final traces of water. Purification is necessary to remove any remaining starting material, reagents, or byproducts.
-
Part 3: Applications in Drug Discovery
The indazole scaffold is a validated pharmacophore in oncology and other therapeutic areas.[2] 3-Chloro-1H-indazol-6-amine serves as a key intermediate for compounds with potential biological activity.
-
Anticancer Agents: The 6-aminoindazole moiety is present in several compounds investigated for their anticancer properties.[4][7] Research has shown that derivatives synthesized from this core can exhibit potent antiproliferative activity against various human cancer cell lines.[4] For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine, derived from the parent compound, showed significant activity against human colorectal cancer cells while being non-toxic to normal cells.[4]
-
Antileishmanial Candidates: The related 3-chloro-6-nitro-1H-indazole scaffold has been used to synthesize derivatives with promising activity against Leishmania species, the parasites responsible for leishmaniasis.[1][8] This suggests that the 6-amino analogue could be a valuable starting point for developing novel treatments for this neglected tropical disease.
-
Kinase Inhibitors: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a critical family of enzymes in cell signaling and a major target class in oncology.[2] This makes 3-Chloro-1H-indazol-6-amine an attractive starting point for the design of novel kinase inhibitors.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Chloro-1H-indazol-6-amine. The following information is a summary derived from typical Safety Data Sheets (SDS) for amine and chloro-aromatic compounds.
-
Hazard Classification: While a specific, universally adopted GHS classification may vary by supplier, related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C may be recommended.[12]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
References
-
Chemsrc. (2025). 3-Chloro-1H-indazol-6-amine | CAS#:21413-23-0. Retrieved from [Link]
-
LookChem. (n.d.). 3-CHLORO-6-HYDROXY (1H)INDAZOLE. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Organic Letters. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
-
MD Topology. (n.d.). 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole| CAS No:698-25-9. Retrieved from [Link]
-
Europe PMC. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Reactivity of 1-Chloro-3-Phenyldiazirines. Retrieved from [Link]
-
ChemSrc. (2024). 3-Chloro-1H-indazol-6-amine. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 21413-23-0: 3-Chloro-1H-indazol-6-amine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-1H-indazol-6-amine | CAS#:21413-23-0 | Chemsrc [chemsrc.com]
- 6. CAS 21413-23-0 | 3-chloro-1H-indazol-6-amine - Synblock [synblock.com]
- 7. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. 3-CHLORO-1H-INDAZOL-5-AMINE | 41330-49-8 [amp.chemicalbook.com]
